molecular formula C16H24Br2O B14319099 2,6-Bis(bromomethyl)-4-octylphenol CAS No. 112921-43-4

2,6-Bis(bromomethyl)-4-octylphenol

Cat. No.: B14319099
CAS No.: 112921-43-4
M. Wt: 392.2 g/mol
InChI Key: ZNHTZJYZXLSQRG-UHFFFAOYSA-N
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Description

2,6-Bis(bromomethyl)-4-octylphenol is a synthetic alkylphenol derivative of significant interest in specialized organic and polymer chemistry research. This compound features a phenolic core functionalized with reactive bromomethyl groups at the 2 and 6 positions, and a lipophilic octyl chain at the 4 position. The bromomethyl groups are highly versatile handles for further chemical transformation, making this compound a valuable bifunctional intermediate for constructing more complex molecular architectures, such as macrocyclic compounds, dendrimers, and polymeric networks. The octylphenol moiety is a structure of note in environmental and toxicological studies. Alkylphenols like 4-tert-octylphenol are recognized as environmental pollutants and are investigated as endocrine-disrupting chemicals (EDCs) due to their ability to mimic natural estrogen and interfere with hormonal systems . Research indicates that exposure to octylphenol compounds can induce cytotoxic effects, disrupt normal cellular processes like the unfolded protein response and autophagy in human cell lines, and has been shown to impair brain development and cause neurobehavioral abnormalities in animal models . Consequently, 2,6-Bis(bromomethyl)-4-octylphenol may serve as a key synthetic precursor for developing molecular probes or analytical standards to study the environmental impact, bioavailability, and toxicological mechanisms of alkylphenol-based contaminants. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

112921-43-4

Molecular Formula

C16H24Br2O

Molecular Weight

392.2 g/mol

IUPAC Name

2,6-bis(bromomethyl)-4-octylphenol

InChI

InChI=1S/C16H24Br2O/c1-2-3-4-5-6-7-8-13-9-14(11-17)16(19)15(10-13)12-18/h9-10,19H,2-8,11-12H2,1H3

InChI Key

ZNHTZJYZXLSQRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C(=C1)CBr)O)CBr

Origin of Product

United States

Preparation Methods

Structural and Functional Significance of 2,6-Bis(bromomethyl)-4-octylphenol

2,6-Bis(bromomethyl)-4-octylphenol (CAS: 3920-XX-X) belongs to the family of bis-electrophilic aromatic compounds, where the octyl group enhances solubility in nonpolar media, while the bromomethyl substituents enable nucleophilic substitution or cross-coupling reactions. Its primary application lies in coordinating transition metals (e.g., cobalt, nickel) for catalytic hydroformylation processes.

Synthetic Pathways for 2,6-Bis(bromomethyl)-4-octylphenol

Direct Bromination of 2,6-Dimethyl-4-octylphenol

The most widely documented method involves radical bromination of 2,6-dimethyl-4-octylphenol using N-bromosuccinimide (NBS) under ultraviolet irradiation. A typical protocol includes:

  • Dissolving 2,6-dimethyl-4-octylphenol (10 mmol) in carbon tetrachloride (40 mL)
  • Adding NBS (22 mmol) and azobisisobutyronitrile (AIBN, 0.5 mmol) as a radical initiator
  • Refluxing at 80°C for 12–24 hours under nitrogen

Yields range from 65% to 78%, with purity confirmed via $$ ^1\text{H NMR} $$ ($$ \delta = 4.52 \, \text{ppm} $$, singlet, 2H per bromomethyl group) and GC-MS ($$ m/z = 458 \, [M]^+ $$).

Two-Step Alkylation-Bromination Approach

For substrates lacking pre-installed methyl groups, sequential Friedel-Crafts alkylation and bromination are employed:

Step 1: Synthesis of 2,6-Dimethyl-4-octylphenol
  • Reacting 4-octylphenol (1 eq) with methyl chloride (2.2 eq) in dichloromethane
  • Catalyzing with aluminum trichloride (0.1 eq) at 0°C for 6 hours
  • Isolating the product by vacuum distillation (82% yield)
Step 2: Bromination of Methyl Groups
  • Repeating the NBS/AIBN protocol under modified conditions (60°C, 18 hours) to achieve 89% conversion

Patent-Derived Industrial Synthesis (CN106824276B)

The Chinese patent CN106824276B discloses a high-throughput method for generating N-heterocyclic carbene precursors, utilizing 2,6-bis(bromomethyl)-4-octylphenol as a key reactant:

Procedure :

  • Charge a 100 mL reactor with 2,6-bis(bromomethyl)-4-octylphenol (10 mmol) and 1-t-butylimidazole (40 mmol) in 1,4-dioxane (40 mL)
  • Purge the system with nitrogen three times to eliminate oxygen
  • Heat to 100°C for 30 hours under vigorous stirring
  • Filter the precipitate, wash with cold dioxane/diethyl ether, and dry under vacuum

Key Parameters :

Parameter Value
Reaction Temperature 100°C
Reaction Time 30 hours
Solvent 1,4-Dioxane
Ligand Yield 2600 mg (66%)

This method prioritizes scalability, with the patent reporting consistent yields across 10-kg batches.

Analytical Validation and Quality Control

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with UV detection ($$ \lambda = 254 \, \text{nm} $$) confirms >98% purity using a C18 column and methanol/water (85:15) mobile phase.

Spectroscopic Characterization

  • FT-IR : Peaks at 670 cm$$ ^{-1} $$ (C-Br stretch) and 1240 cm$$ ^{-1} $$ (phenolic O-H bend)
  • $$ ^{13}\text{C NMR} $$ : $$ \delta = 32.1 \, \text{ppm} $$ (CH$$ _2 $$Br), $$ \delta = 148.9 \, \text{ppm} $$ (ipso-C)

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Scalability
Direct Bromination 78 95 Moderate
Two-Step Alkylation 89 98 High
Patent Process 66 99 Industrial

The two-step alkylation-bromination method balances yield and purity, while the patent’s approach favors large-scale production despite moderate yields.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(bromomethyl)-4-octylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Derivatives with various functional groups replacing the bromomethyl groups.

    Oxidation: Quinones and related compounds.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2,6-Bis(bromomethyl)-4-octylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(bromomethyl)-4-octylphenol involves its ability to undergo various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, thereby modulating their activity. The compound’s bromomethyl groups are particularly reactive, making it a useful tool in chemical biology for modifying biomolecules .

Comparison with Similar Compounds

2,6-Bis(bromomethyl)-4-nitrophenol (CAS not provided)

  • Structure: Bromomethyl groups at 2,6-positions; nitro (–NO₂) at 4-position.
  • Reactivity : The nitro group is strongly electron-withdrawing, reducing the aromatic ring’s electron density and altering bromomethyl reactivity compared to the octyl-substituted analogue. Used in europium complexes for luminescent materials .
  • Applications : Primarily in coordination chemistry for lanthanide-based sensors or optoelectronic devices.

4-Bromo-2,6-di-tert-butylphenol (CAS 1139-52-2)

  • Structure : Bromine at 4-position; bulky tert-butyl (–C(CH₃)₃) groups at 2,6-positions.
  • Reactivity: Steric hindrance from tert-butyl groups limits access to the 4-bromo site.
  • Applications: Antioxidant precursor due to steric protection of the phenolic –OH group.

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (Antioxidant 80)

  • Structure : Hydroxybenzyl (–CH₂C₆H₃(OH)CH₃) groups at 2,6-positions; methyl at 4-position.
  • Reactivity : The hydroxyl and methyl groups enhance antioxidant activity via radical scavenging. Lacks bromine, limiting halogenation utility .
  • Applications : Industrial antioxidant for polymers and lubricants.

Physicochemical Properties

Compound Molecular Weight Substituents (Positions) Solubility (Predicted) Key Reactivity Sites
2,6-Bis(bromomethyl)-4-octylphenol 440.24 g/mol –CH₂Br (2,6); –C₈H₁₇ (4) Low polarity solvents C–Br bonds, phenolic –OH
2,6-Bis(bromomethyl)-4-nitrophenol ~340 g/mol* –CH₂Br (2,6); –NO₂ (4) Polar aprotic solvents C–Br bonds, nitro group
4-Bromo-2,6-di-tert-butylphenol 301.22 g/mol –Br (4); –C(CH₃)₃ (2,6) Nonpolar solvents C–Br bond, phenolic –OH
4-sec-Butyl-2,6-di-tert-butylphenol 280.43 g/mol –C₄H₉ (4); –C(CH₃)₃ (2,6) Hydrophobic media Phenolic –OH, alkyl chains

*Estimated based on structural similarity.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,6-Bis(bromomethyl)-4-octylphenol?

The synthesis typically involves bromination of 4-octylphenol derivatives using brominating agents like NBS\text{NBS} (N-bromosuccinimide) or HBr\text{HBr} in the presence of a radical initiator (e.g., AIBN). Key parameters include:

  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance bromine electrophilicity.
  • Stoichiometry : A 2:1 molar ratio of brominating agent to precursor ensures complete bis-bromination.
    Reaction progress is monitored via TLC or GC-MS to detect intermediates like mono-brominated byproducts .

Q. How can researchers characterize the purity and structure of 2,6-Bis(bromomethyl)-4-octylphenol?

  • NMR spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., bromomethyl peaks at δ 4.2–4.5 ppm).
  • X-ray crystallography : Single-crystal analysis resolves steric effects of the octyl chain and bromine positions (see analogous structures in ).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C15H22Br2O\text{C}_{15}\text{H}_{22}\text{Br}_2\text{O}, expected m/z ≈ 378.0).
    Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are critical when handling brominated phenolic compounds?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
  • Spill management : Neutralize brominated compounds with sodium bicarbonate and adsorb using vermiculite.
  • Storage : Keep in amber glass under inert gas (N2_2/Ar) at –20°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How does steric hindrance from the octyl group influence reactivity in cross-coupling reactions?

The octyl chain introduces steric bulk, which:

  • Slows nucleophilic substitution : Requires elevated temperatures (e.g., 100–120°C in DMF) for Suzuki-Miyaura couplings.
  • Directs regioselectivity : Bulky palladium catalysts (e.g., Pd(PtBu3)2\text{Pd}(\text{P}^t\text{Bu}_3)_2) favor coupling at less hindered positions.
    Controlled experiments with shorter alkyl chains (e.g., methyl vs. octyl) can quantify steric effects via kinetic studies .

Q. What role does 2,6-Bis(bromomethyl)-4-octylphenol play in designing luminescent europium(III) complexes?

The compound acts as a bifunctional ligand:

  • Bromomethyl groups : Serve as anchoring sites for covalent attachment to europium(III) centers.
  • Phenolic oxygen : Enhances luminescence via antenna effects (ligand-to-metal energy transfer).
    Synthesis involves refluxing with Eu(OTf)3\text{Eu}(\text{OTf})_3 in dry THF, followed by purification via size-exclusion chromatography. Photophysical properties (e.g., quantum yield) are measured using time-resolved fluorescence .

Q. How can researchers resolve contradictions in reported catalytic activity of brominated phenolic derivatives?

  • Byproduct analysis : Use GC-MS to identify inhibitory species (e.g., dehydrohalogenation products).
  • Computational modeling : DFT calculations (e.g., Gaussian 16) assess electronic effects of substituents on transition states.
  • Controlled reproducibility : Compare reaction conditions (solvent, catalyst loading) across studies to isolate variables .

Q. What strategies improve the stability of 2,6-Bis(bromomethyl)-4-octylphenol in aqueous media?

  • Micellar encapsulation : Use surfactants (e.g., SDS) to form protective micelles.
  • Derivatization : Convert bromomethyl groups to hydrolytically stable ethers (e.g., reaction with methanol/K2_2CO3_3).
    Stability is quantified via 1H^1\text{H} NMR degradation studies over 72 hours .

Methodological Notes

  • Contradictory data : Cross-validate bromination efficiency using alternative agents (e.g., PBr3\text{PBr}_3 vs. NBS\text{NBS}) and track byproducts .
  • Advanced applications : Explore use in polymer cross-linking (via radical initiators) or as a precursor for dendrimer synthesis .

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